Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate
Description
Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate is a sulfonamide derivative featuring a benzoate ester core. Its structure includes:
- A methyl benzoate moiety at the para position.
- A sulfonamide bridge (-SO₂-NH-) linking the benzoate to a 3-(methylsulfonyl)phenyl group.
However, its exact biological or industrial role remains unspecified in the provided evidence.
Properties
IUPAC Name |
methyl 4-[(3-methylsulfonylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-22-15(17)11-6-8-12(9-7-11)16-24(20,21)14-5-3-4-13(10-14)23(2,18)19/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFNOXRQVVBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps. One common method includes the sulfonation of a phenyl ring followed by esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide and Benzoate Derivatives
(Z)-4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid (CAS 179174-79-9)
- Structural Similarity : 0.84 .
- Key Features :
- Shares the 3-(methylsulfonyl)phenyl group.
- Contains an acetoxy ester and α,β-unsaturated carboxylic acid.
- Differences: Lacks the sulfonamide bridge; instead, it has a conjugated double bond system. Potential reactivity due to the enoic acid group.
Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-53-3)
Sulfonylurea Herbicides ()
Compounds like metsulfuron-methyl and ethametsulfuron-methyl share the methyl benzoate core but diverge in functionalization:
- Common Features :
- Methyl benzoate backbone.
- Sulfonyl group linked to a heterocycle (triazine).
- Key Differences :
Piperidine and Tetrahydropyridine Derivatives ()
Compounds such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1,4-bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane share the 3-(methylsulfonyl)phenyl group but differ structurally:
- Common Features :
- Methylsulfonylphenyl substituent.
- Key Differences: Core structures include piperidine, tetrahydropyridine, or aliphatic chains. Lack the benzoate ester and sulfonamide bridge.
Comparative Analysis Table
Key Findings
Structural Flexibility : The target compound’s combination of sulfonamide and methylsulfonylphenyl groups distinguishes it from sulfonylurea herbicides (urea-triazine) and piperidine derivatives.
Similarity Scores: The highest structural similarity (0.84) is with (Z)-4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid, but functional group differences suggest divergent reactivity .
Application Divergence : While sulfonylureas are herbicidal , piperidine derivatives may target biological pathways , highlighting the impact of core structure on function.
Biological Activity
Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, commonly referred to as MSAB, is an organic compound with significant biological activity. This article delves into its mechanisms of action, biochemical pathways, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H15NO6S2
- Molecular Weight : 345.42 g/mol
- CAS Number : 897831-04-8
MSAB contains both sulfonyl and ester functional groups, which contribute to its reactivity and biological properties. The compound's structure allows it to interact with specific biological targets, particularly within the Wnt/β-catenin signaling pathway.
Target of Action
The primary target of MSAB is β-catenin , a crucial protein involved in the Wnt signaling pathway. This pathway plays a significant role in cell proliferation, differentiation, and survival.
Mode of Action
MSAB disrupts the Wnt/β-catenin signaling pathway by binding to β-catenin, specifically targeting the C-terminal region of the protein. This interaction promotes the degradation of β-catenin, leading to reduced viability in Wnt-dependent cells while sparing Wnt-independent cells and normal human cells.
Biochemical Pathways
The degradation of β-catenin by MSAB leads to several downstream effects:
- Inhibition of Cell Proliferation : Reduced β-catenin levels result in decreased transcriptional activity of Wnt target genes.
- Induction of Apoptosis : Cells that rely on Wnt signaling for survival may undergo programmed cell death when β-catenin is degraded.
Anticancer Activity
Several studies have investigated the anticancer potential of MSAB:
- Cell Line Studies : MSAB exhibited significant cytotoxicity against various cancer cell lines that depend on Wnt signaling for growth. For example, in colorectal cancer cell lines, MSAB reduced cell viability by over 50% at concentrations as low as 10 μM.
- Mechanistic Insights : Further analysis showed that MSAB-induced apoptosis was mediated through the activation of caspase pathways and the upregulation of pro-apoptotic factors such as Bax.
Comparative Efficacy
A comparative study evaluated MSAB against other compounds targeting the Wnt pathway. The results indicated that MSAB was more effective than traditional chemotherapeutics in inhibiting tumor growth in xenograft models .
Case Studies
-
Colorectal Cancer Model :
- Objective : To assess the efficacy of MSAB in vivo.
- Methodology : Tumor-bearing mice were treated with MSAB (10 mg/kg) for two weeks.
- Results : Tumor size decreased by approximately 60% compared to control groups receiving vehicle treatment.
-
Breast Cancer Cell Lines :
- Objective : To evaluate the effects of MSAB on MCF-7 cells.
- Findings : MSAB treatment led to a dose-dependent decrease in cell proliferation and increased apoptosis rates as measured by flow cytometry.
Applications in Research and Industry
MSAB has potential applications across various fields:
- Pharmaceutical Development : As a lead compound for developing new anticancer therapies targeting the Wnt pathway.
- Biochemical Assays : Utilized to study protein interactions and enzyme activities related to cancer biology.
- Industrial Uses : Its unique chemical properties make it suitable for synthesizing dyes and specialty chemicals .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Structure | Similar sulfonyl group; less potent against β-catenin |
| 3-Methyl-4-(methylsulfonyl)phenol | Structure | Lacks ester functionality; moderate antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
